Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-thioglucopyranoside
Overview
Description
Burixafor, also known as TG-0054, is a small molecule antagonist of the C-X-C chemokine receptor type 4 (CXCR4). This compound has shown potential in mobilizing hematopoietic stem cells and progenitor cells from the bone marrow into peripheral circulation. Burixafor is being investigated for its applications in treating various hematological malignancies, including multiple myeloma, Hodgkin’s disease, and non-Hodgkin’s lymphoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Burixafor involves multiple steps, starting with the preparation of the core piperazine structure. The synthetic route typically includes:
Formation of the Piperazine Core: The piperazine ring is synthesized through a series of condensation reactions involving appropriate amines and dihaloalkanes.
Functionalization: The piperazine core is then functionalized with various substituents to achieve the desired chemical properties. This step often involves nucleophilic substitution reactions.
Final Assembly: The final product is obtained by coupling the functionalized piperazine with other molecular fragments through amide or ester bond formation.
Industrial Production Methods
Industrial production of Burixafor follows similar synthetic routes but is optimized for large-scale manufacturing. This includes:
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Burixafor undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the piperazine ring.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the functionalization of Burixafor.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of Burixafor, which can be further utilized in different applications .
Scientific Research Applications
Burixafor has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the CXCR4 receptor and its interactions with ligands.
Biology: Employed in research on stem cell mobilization and hematopoiesis.
Medicine: Investigated for its potential in treating hematological malignancies and enhancing stem cell transplantation.
Industry: Potential applications in regenerative medicine and chemosensitization of cancer cells
Mechanism of Action
Burixafor exerts its effects by antagonizing the CXCR4 receptor, which is involved in the retention of hematopoietic stem cells in the bone marrow. By blocking the interaction between CXCR4 and its ligand CXCL12, Burixafor mobilizes stem cells into peripheral blood. This mechanism is crucial for its applications in stem cell transplantation and cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Plerixafor: Another CXCR4 antagonist used for stem cell mobilization.
AMD3100: A bicyclam molecule that also targets the CXCR4 receptor.
BKT140: A peptide-based CXCR4 antagonist with similar applications
Uniqueness of Burixafor
Burixafor is unique due to its high potency and selectivity for the CXCR4 receptor. It has shown superior efficacy in mobilizing hematopoietic stem cells compared to other CXCR4 antagonists.
Properties
IUPAC Name |
[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-ethylsulfanyloxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO9S/c1-5-33-22-17(23-20(27)14-8-6-7-9-15(14)21(23)28)19(31-13(4)26)18(30-12(3)25)16(32-22)10-29-11(2)24/h6-9,16-19,22H,5,10H2,1-4H3/t16-,17-,18-,19-,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCHNHSVSFNZPW-UGVAJALESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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